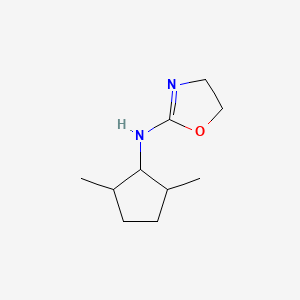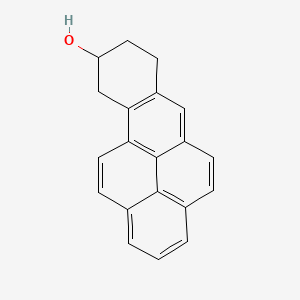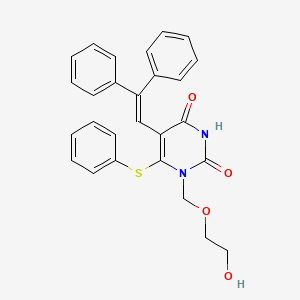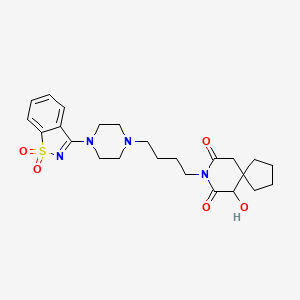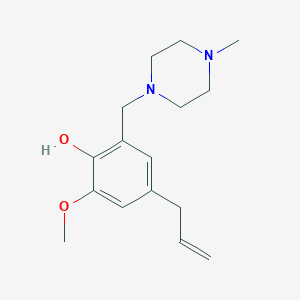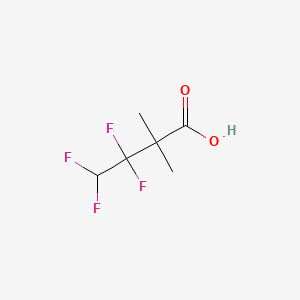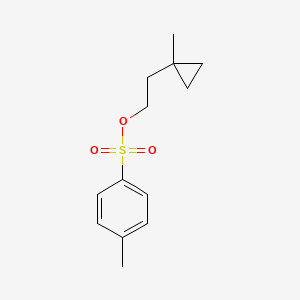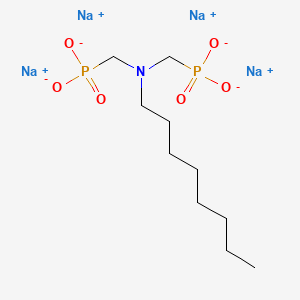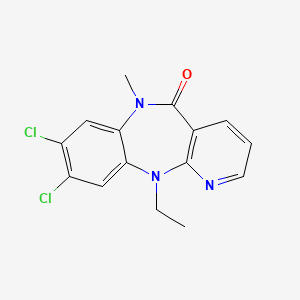![molecular formula C8H5Cl3O2S B12789903 3-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 6629-30-7](/img/structure/B12789903.png)
3-[(Trichloromethyl)sulfanyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trichloromethylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S and a molecular weight of 271.55 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a trichloromethylsulfanyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(trichloromethylsulfanyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
3-(trichloromethylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the trichloromethyl group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(methylsulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
3-(trichloromethylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(trichloromethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity .
相似化合物的比较
Similar Compounds
- 3-(methylsulfanyl)benzoic acid
- 3-(trifluoromethylsulfanyl)benzoic acid
- 3-(chlorosulfonyl)benzoic acid
Uniqueness
3-(trichloromethylsulfanyl)benzoic acid is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s lipophilicity and potential for metabolic activation, making it a valuable compound for various applications .
属性
CAS 编号 |
6629-30-7 |
|---|---|
分子式 |
C8H5Cl3O2S |
分子量 |
271.5 g/mol |
IUPAC 名称 |
3-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI 键 |
KWMKKXCNDWOLQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)SC(Cl)(Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


